(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-17-4-6-19(7-5-17)22-12-14-23(15-13-22)21(25)18-8-10-24(11-9-18)29(26,27)20-3-2-16-28-20/h2-7,16,18H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYYZHRDQBFJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with Piperazine: The piperidine intermediate is then coupled with piperazine derivatives using coupling agents like EDCI or DCC in the presence of a base.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group or the methanone linkage, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine and piperazine rings can undergo substitution reactions, where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Bases: Triethylamine, pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the methanone linkage could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Piperazine/Piperidine Moieties
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37)
- Structure : Replaces the sulfonyl-piperidine group with a thiophene-carbonyl-piperazine linkage.
- Key Differences : The absence of the sulfonyl group reduces electronegativity, while the trifluoromethyl (-CF₃) substituent enhances metabolic stability and lipophilicity.
- Synthesis : Prepared via coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with thiophene-2-carboxylic acid using HOBt/TBTU, yielding 72% .
- Biological Relevance : Likely targets serotonin or dopamine receptors due to the arylpiperazine motif.
2-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
- Structure: Features an ethanone spacer between thiophene and piperazine, contrasting with the methanone linkage in the target compound.
5-Phenyl-3-(1-(1-(p-Tolyl)cyclopropanecarbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one
- Structure : Shares the piperidinyl and p-tolyl groups but replaces the sulfonyl-thiophene with a cyclopropane-oxadiazole system.
- Functional Impact : The oxadiazole ring introduces hydrogen-bond acceptors, enhancing affinity for GPR55 receptors .
Compounds with Varied Substituents on Piperazine/Piperidine
(4-Methylpiperazin-1-yl)(p-tolyl)methanone
- Structure : Simplified analogue lacking the thiophen-2-ylsulfonyl-piperidine moiety.
- Properties : Reduced molecular weight (MW 218.29) and higher solubility due to the absence of sulfur groups.
- Applications : Intermediate for antipsychotic drugs, highlighting the importance of the p-tolyl group in CNS targeting .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
- Structure : Replaces thiophene with an indole ring and substitutes the sulfonyl group with a benzyl-piperazine.
Physicochemical and Pharmacokinetic Comparisons
*Predicted using fragment-based methods.
Biological Activity
The compound (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiophenesulfonyl group and a piperazine moiety. This unique structural arrangement suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in various biological pathways. For instance, derivatives containing piperazine and piperidine rings have been studied for their roles as inhibitors of adenosine receptors and other enzyme systems.
Key Mechanisms:
- Enzyme Inhibition : The compound's sulfonamide functionality may facilitate interactions with enzyme active sites, potentially inhibiting their activity.
- Antioxidant Activity : Some studies have reported that related compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells.
In Vitro Studies
Recent studies have demonstrated the biological activity of related piperazine derivatives against various targets:
- Tyrosinase Inhibition : A series of (4-hydroxyphenyl)piperazine derivatives were shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Compounds with structural similarities to our target compound demonstrated IC50 values indicative of significant inhibitory potential (e.g., IC50 = 3.8 μM) .
- Adenosine Receptor Modulation : Other piperazine derivatives have been identified as allosteric enhancers of adenosine receptors, suggesting that similar compounds could modulate receptor activity effectively .
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of sulfonamide derivatives indicated that compounds with thiophene substitutions exhibited enhanced activity against specific bacterial strains.
- Cytotoxicity Assays : MTT assays conducted on related compounds showed no cytotoxic effects at concentrations up to 25 μM, highlighting a favorable safety profile for further development .
Data Table: Comparative Biological Activity
| Compound | Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Compound A | Tyrosinase | 3.8 | Significant inhibitor |
| Compound B | Adenosine A1 receptor | N/A | Allosteric enhancer |
| Compound C | Bacterial strains | Varies | Exhibits antimicrobial properties |
Q & A
Basic: What synthetic strategies are commonly employed for preparing (1-(thiophen-2-ylsulfonyl)piperidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the piperidine and piperazine moieties. Key steps include:
- Sulfonylation : Reacting piperidin-4-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine with 4-(p-tolyl)piperazine via a ketone linker .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-sulfonylation).
- Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to suppress hydrolysis .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine multiple analytical techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to verify connectivity of the thiophene sulfonyl, piperidine, and p-tolylpiperazine groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
- Elemental Analysis : Match calculated and observed C/H/N/S percentages to validate purity (>95%) .
Advanced: How can molecular docking and QSAR models predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors common to piperazine/piperidine derivatives (e.g., serotonin or dopamine receptors) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with the p-tolyl group .
- QSAR Parameters : Calculate descriptors (e.g., logP, polar surface area) using tools like MOE. Validate models against experimental IC data from analogs .
Case Study : A study on quinoline-piperazine analogs achieved a Pearson’s between predicted and observed anti-tubercular activity .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Assumptions : Confirm the target protein’s crystal structure (e.g., PDB) and check docking parameters (solvation, protonation states) .
- Experimental Validation : Perform dose-response assays (e.g., IC) in triplicate to rule out false positives .
- SAR Analysis : Compare with structurally similar compounds (e.g., 4-methylpiperazin-1-yl derivatives) to identify critical substituents .
Advanced: What crystallographic techniques are suitable for determining the 3D structure of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL for structure solution. Key parameters: -factor < 0.05, wR < 0.10, and goodness-of-fit ~1.0 .
- Validation : Check against Cambridge Structural Database entries for piperazine sulfonamides to confirm bond lengths/angles .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Advanced: How can researchers optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test DMSO, PBS (pH 7.4), and cyclodextrin solutions. Use sonication (30 min) for dispersion .
- Stability Studies : Incubate at 37°C in assay buffer (e.g., pH 4.6 sodium acetate with 1-octanesulfonate) and analyze degradation via HPLC at 0, 24, and 48 hours .
- Formulation : Lyophilize with trehalose (1:1 w/w) to enhance shelf life .
Advanced: What strategies mitigate interference from byproducts during spectral analysis?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound .
- NMR Solvent Selection : Deuterated DMSO-d minimizes signal overlap for aromatic protons .
- Mass Spectrometry : Employ high-resolution instruments (e.g., Orbitrap) to distinguish isotopic peaks from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
